molecular formula C16H28N2O6 B12846514 tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate

tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate

Cat. No.: B12846514
M. Wt: 344.40 g/mol
InChI Key: TYKOEGNRTPDZKD-UHFFFAOYSA-N
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Description

tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate: is a complex organic compound that belongs to the class of azetidine derivatives It is characterized by the presence of a tert-butyl group, a tert-butoxycarbonylamino group, and a methoxy-oxo-ethyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the protection of amino acids with tert-butoxycarbonyl groups, followed by the formation of azetidine rings through cyclization reactions. The reaction conditions often require the use of coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide to enhance amide formation .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes .

Comparison with Similar Compounds

  • tert-Butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate
  • tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate

Uniqueness: tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 3-[2-methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoethyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6/c1-15(2,3)23-13(20)17-11(12(19)22-7)10-8-18(9-10)14(21)24-16(4,5)6/h10-11H,8-9H2,1-7H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKOEGNRTPDZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CN(C1)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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